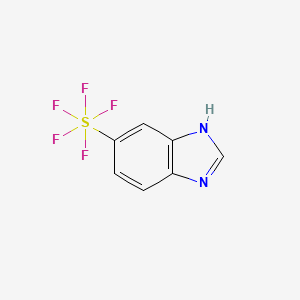

5-(Pentafluorosulfanyl)-1H-benzoimidazole

Description

Significance of the Pentafluorosulfanyl (SF₅) Moiety in Organic Chemistry

Long considered a synthetic curiosity, the pentafluorosulfanyl (SF₅) group has emerged as a functional group of significant interest, often dubbed a "super-trifluoromethyl group". figshare.com Its increasing application in areas ranging from medicinal chemistry to materials science is a testament to its unique and powerful characteristics. rowansci.comrsc.org The SF₅ group is noted for its remarkable thermal and chemical stability, which imparts robustness to the molecules it is attached to. rowansci.com

The pentafluorosulfanyl group exerts a profound influence on the electronic and steric properties of a molecule. Comprising a central sulfur atom bonded to five fluorine atoms in an octahedral geometry, the SF₅ group is one of the most strongly electron-withdrawing substituents known in organic chemistry. figshare.comrowansci.com This potent inductive effect can significantly modulate the electronic distribution within a molecule, impacting its reactivity and intermolecular interactions. nih.gov

Sterically, the SF₅ group is larger than the more common trifluoromethyl (CF₃) group, with a van der Waals volume that is closer to that of a tert-butyl group. nih.gov This steric bulk can influence the conformation of molecules, creating specific three-dimensional arrangements that can be crucial for biological activity or material properties. nih.gov The unique combination of strong electron-withdrawing character and significant steric presence makes the SF₅ group a valuable tool for fine-tuning molecular design. nih.gov

The trifluoromethyl (CF₃) group is arguably the most well-known and widely used fluorinated substituent in drug design and materials science. However, the SF₅ group offers several distinct advantages and differences. While both are strongly electron-withdrawing, the SF₅ group possesses a greater Hammett constant (σₚ = 0.68 for SF₅ vs. 0.53 for CF₃), indicating superior electron-withdrawing strength. nih.gov

A key differentiator is lipophilicity. Despite its high polarity, the SF₅ group is significantly more lipophilic than the CF₃ group. figshare.comnih.gov This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, a critical factor in drug design. rowansci.com Furthermore, the SF₅ group exhibits greater hydrolytic stability compared to the CF₃ group, which can be susceptible to metabolic degradation under certain physiological conditions. nih.gov These distinguishing features position the SF₅ group as a valuable alternative to the CF₃ group, offering a different set of tools for molecular engineers. ox.ac.uk

| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) |

|---|---|---|

| Electron-Withdrawing Strength (Hammett Constant, σₚ) | 0.68 | 0.53 |

| Lipophilicity (Hansch Parameter, π) | 1.23 | 0.88 |

| Van der Waals Volume (ų) | ~55.4 | ~34.6 |

| Stability | High thermal and chemical stability | Generally stable, but can be metabolically labile |

The Benzimidazole (B57391) Heterocyclic Scaffold in Contemporary Chemical Research

The benzimidazole scaffold, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. nih.govresearchgate.net Its versatility and favorable physicochemical properties make it a foundational component in the design of new therapeutic agents and functional materials. rsc.orgnih.gov

The 1H-benzimidazole system is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂. nih.govnih.gov Its planar structure and the presence of both a hydrogen-bond donor (the N-H group) and acceptor (the imine nitrogen) facilitate strong interactions with biological macromolecules, such as enzymes and receptors. nih.gov The aromatic nature of the fused ring system allows for π-π stacking interactions, further contributing to its binding capabilities. The numbering of the benzimidazole ring system is crucial for defining the position of substituents.

The benzimidazole core is a versatile building block in synthetic chemistry due to the relative ease of its synthesis and the numerous positions available for functionalization. rsc.orgresearchgate.netnih.gov The most common synthetic route involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative). nih.govmdpi.com This allows for a wide variety of substituents to be introduced at the 2-position. Further modifications can be made to the benzene ring and the nitrogen atoms, providing a high degree of structural diversity. This synthetic accessibility has cemented the role of benzimidazoles as a cornerstone for the creation of large and diverse compound libraries for screening and optimization.

Rationale for Investigating 5-(Pentafluorosulfanyl)-1H-benzoimidazole

The investigation into this compound is driven by the hypothesis that the unique and potent properties of the SF₅ group can synergistically enhance the already favorable characteristics of the benzimidazole scaffold. The introduction of the strongly electron-withdrawing and highly lipophilic SF₅ group onto the benzimidazole core is anticipated to significantly alter the molecule's physicochemical properties.

This strategic combination aims to:

Enhance Lipophilicity and Membrane Permeability: The significant lipophilicity of the SF₅ group is expected to improve the compound's ability to cross cellular membranes, a key factor for bioavailability in potential therapeutic applications. rowansci.com

Improve Metabolic Stability: The inherent chemical and thermal stability of the S-F bonds in the SF₅ group can confer enhanced metabolic stability to the benzimidazole scaffold, potentially leading to a longer duration of action in a biological system. rowansci.com

Explore Novel Structure-Activity Relationships: By introducing a substituent with a unique combination of steric and electronic properties not achievable with more common groups like -CF₃ or halogens, researchers can probe new regions of chemical space and uncover novel structure-activity relationships. researchgate.net

Synergistic Effects of SF₅ and Benzimidazole Moieties

The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.gov Its prevalence is due to its versatile binding capabilities, which include hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions. nih.gov These features allow benzimidazole derivatives to bind effectively to a wide range of biological macromolecules. nih.govnih.gov

When the pentafluorosulfanyl (SF₅) group is introduced onto this scaffold, it imparts its own distinct and powerful properties. rowansci.com Often dubbed a "super-trifluoromethyl group," the SF₅ moiety is characterized by its octahedral geometry, high electronegativity (Pauling scale value of 3.65), and exceptional thermal and chemical stability. rowansci.comresearchgate.net Its strong electron-withdrawing nature can significantly alter the electronic distribution within the benzimidazole ring system, thereby influencing the acidity, basicity, and reactivity of the molecule. rowansci.com

One of the key synergistic outcomes is the modulation of physicochemical properties crucial for drug development. Despite its high fluorine content, the SF₅ group is remarkably lipophilic, a characteristic that can enhance a molecule's ability to permeate cell membranes and improve bioavailability. rowansci.com This lipophilicity, combined with the inherent biological activity of the benzimidazole core, can lead to compounds with improved pharmacokinetic profiles. Furthermore, the chemical robustness of the S-F bonds makes the SF₅ group highly resistant to metabolic degradation, which can extend the effective lifespan of a drug in the body. rowansci.com The SF₅ group serves as a bioisosteric replacement for other common chemical groups like trifluoromethyl (CF₃), tert-butyl, or nitro groups, offering a novel way to optimize lead compounds in drug discovery. nih.govresearchgate.net

| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl (t-Bu) |

|---|---|---|---|

| Electronegativity (Pauling Scale) | ~3.65 researchgate.net | ~3.36 researchgate.net | ~2.55 (Carbon) |

| Volume (ų) | ~55.4 nih.gov | ~34.6 nih.gov | ~76.9 nih.gov |

| Key Characteristics | High lipophilicity, exceptional thermal and metabolic stability, strong electron-withdrawing effect. rowansci.com | Electron-withdrawing, increases lipophilicity and metabolic stability. | Bulky, lipophilic, sterically hindering. |

| Property | Description | Significance |

|---|---|---|

| Structural Feature | Bicyclic aromatic heterocycle (fused benzene and imidazole rings). wikipedia.org | Provides a rigid and stable scaffold for drug design. wikipedia.orgbohrium.com |

| Binding Interactions | Capable of hydrogen bonding (donor and acceptor), π-π stacking, and hydrophobic interactions. nih.gov | Enables versatile binding to a wide array of biological targets. nih.gov |

| Biological Relevance | Considered a "privileged scaffold" found in numerous approved drugs. nih.govnih.gov | Well-established platform for developing new therapeutic agents with diverse activities. bohrium.com |

Contributions to Advanced Fluorine Chemistry and Heterocyclic Synthesis

The development of molecules like this compound is not only significant for its potential applications but also for the advancements it represents in synthetic chemistry. The incorporation of the SF₅ group into organic molecules, particularly aromatic and heterocyclic systems, has historically been a formidable challenge due to the harsh conditions required. nih.gov

Research into pentafluorosulfanylated benzimidazoles has spurred the development of novel and more practical synthetic methodologies. researchgate.net These advancements are expanding the toolkit available to chemists, making the SF₅ group more accessible for exploration in various fields. chemrxiv.org Two primary strategies have emerged for the synthesis of SF₅-containing heterocycles:

Building the Heterocycle onto an SF₅-Arene: This approach involves starting with a pre-functionalized aromatic ring that already bears the pentafluorosulfanyl group and then constructing the heterocyclic ring system onto it. For instance, a substituted 4-(pentafluorosulfanyl)aniline could be a key starting material for building the benzimidazole ring through condensation reactions. mdpi.com

Direct Pentafluorosulfanylation: This strategy involves introducing the SF₅ group directly onto a pre-formed heterocyclic scaffold. While challenging, progress has been made in radical addition reactions using reagents like pentafluorosulfanyl chloride (SF₅Cl) with unsaturated precursors (alkenes or alkynes) followed by cyclization to form the desired heterocycle. nih.govacs.org

These synthetic innovations contribute significantly to both advanced fluorine chemistry and heterocyclic synthesis. They provide pathways to novel molecular architectures that were previously inaccessible. nih.gov The ability to controllably install the SF₅ group allows for the systematic study of its effects on molecular properties, furthering our understanding of fluorine's role in chemistry and biology. The synthesis of diverse SF₅-heterocycles opens up new avenues for creating materials with unique electronic properties and pharmaceuticals with enhanced efficacy and stability. researchgate.netthieme-connect.com

Properties

IUPAC Name |

3H-benzimidazol-5-yl(pentafluoro)-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2S/c8-15(9,10,11,12)5-1-2-6-7(3-5)14-4-13-6/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJLDTWZWXUUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601218058 | |

| Record name | Sulfur, 1H-benzimidazol-5-ylpentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601218058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663179-60-0 | |

| Record name | Sulfur, 1H-benzimidazol-5-ylpentafluoro-, (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=663179-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur, 1H-benzimidazol-5-ylpentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601218058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Pentafluorosulfanyl 1h Benzoimidazole and Its Derivatives

Direct Pentafluorosulfanylation Strategies

Direct pentafluorosulfanylation involves the installation of the SF₅ group onto an aromatic ring. This can be a challenging transformation, but several methods have been developed, primarily centered around oxidative fluorination and radical reactions.

Oxidative fluorination is a key method for creating the S(VI)-F bonds of the pentafluorosulfanyl group from lower oxidation state sulfur precursors.

A prevalent and effective strategy for synthesizing aryl-SF₅ compounds involves the oxidative fluorination of aromatic thiols (Ar-SH) and diaryl disulfides (Ar-S-S-Ar). researchgate.netchemrxiv.orgchemrxiv.org This approach is advantageous as thiols and disulfides are often readily available starting materials. The direct fluorination of these precursors transforms the sulfur center into the hypervalent SF₅ group. researchgate.net An electrochemical approach has also been developed, providing a mild and environmentally benign method to prepare sulfonyl fluorides from thiols or disulfides, which are precursors to SF₅ compounds. semanticscholar.org This two-step sequence, involving thiolation followed by oxidative fluorination, provides a generalized route to aryl-SF₅ compounds from common building blocks. chemrxiv.org

The general transformation can be summarized as:

Ar-SH → Ar-SF₅

Ar-S-S-Ar → Ar-SF₅

| Precursor Type | General Structure | Key Advantage |

|---|---|---|

| Aryl Thiol | Ar-SH | Direct conversion to SF₅ group. |

| Aryl Disulfide | Ar-S-S-Ar | Often more stable than corresponding thiols. |

| Aryl Phosphorothiolates | Ar-S-P(O)(OR)₂ | Accessible from a wide variety of starting materials, including boronic acids and aryl iodides. thieme-connect.com |

The success of oxidative fluorination is highly dependent on the choice of fluorinating agent. A variety of reagents have been employed for the synthesis of aryl-SF₅ compounds.

Silver(II) Fluoride (B91410) (AgF₂): AgF₂ is a powerful fluorinating agent used in the conversion of diaryl disulfides to the corresponding aryl-SF₅ compounds. nih.gov The efficacy of this reagent can be drastically enhanced when combined with onium halides, leading to a single-step conversion of thiophenol derivatives to SF₅ compounds in high yields. chemrxiv.org This combination is believed to proceed through an onium fluoroargentate(II)-mediated mechanism. chemrxiv.orgchemrxiv.org

Pentafluorosulfanyl Chloride (SF₅Cl): SF₅Cl is one of the most prevalent and widely used reagents for incorporating the SF₅ group into organic molecules. researchgate.netnih.gov It can be used to convert chlorotetrafluorosulfanyl (Ar-SF₄Cl) intermediates into the final Ar-SF₅ product via a chlorine-to-fluorine exchange. nih.gov

Trichloroisocyanuric Acid (TCICA) and Potassium Fluoride (KF): As a milder and less hazardous alternative to reagents like elemental fluorine, the combination of TCICA (a common swimming pool disinfectant) and KF has been established for oxidative fluorination. escholarship.org This system can be used to generate Ar-SF₄Cl intermediates from disulfides, which are then converted to the final Ar-SF₅ product. thieme-connect.com

| Reagent | Precursor | Notes |

|---|---|---|

| AgF₂ | Aryl Disulfides, Thiols | Highly effective, especially when combined with onium halides. chemrxiv.orgchemrxiv.org |

| SF₅Cl | Ar-SF₄Cl intermediates | Used for Cl-F exchange to yield the final product. nih.gov |

| TCICA / KF | Aryl Disulfides | A milder, inexpensive system for generating Ar-SF₄Cl intermediates. thieme-connect.comescholarship.org |

| Elemental Fluorine (F₂) | Aryl Thiols, Disulfides | Effective but requires specialized equipment due to high reactivity and hazardous nature. researchgate.net |

The addition of an SF₅ radical to an unsaturated system is a primary strategy for forming aliphatic SF₅-containing compounds and can be applied to aromatic systems as well. researchgate.net The SF₅ radical can be generated from precursors like SF₅Cl or SF₅Br through thermal, photochemical, or chemical initiation. researchgate.net For instance, the Et₃B-mediated radical addition of SF₅Cl to alkenes and alkynes is a classic method. researchgate.net More recently, photoredox catalysis has been employed to facilitate radical pentafluorosulfanylation reactions. dntb.gov.ua These reactions provide a direct pathway to introduce the SF₅ group, though they can sometimes lead to chlorinated byproducts when using SF₅Cl. nih.gov

Oxidative Fluorination Approaches for SF₅ Installation

Construction of the Benzimidazole (B57391) Core with Pre-installed SF₅ Groups

An alternative and often more practical approach to synthesizing 5-(Pentafluorosulfanyl)-1H-benzoimidazole involves building the heterocyclic ring system from a precursor that already contains the SF₅ substituent. This strategy avoids the potentially harsh conditions of direct pentafluorosulfanylation on a complex heterocyclic molecule.

The most common and versatile method for synthesizing benzimidazoles is the condensation reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., aldehydes, orthoesters). thieme-connect.comrsc.orgsemanticscholar.org This well-established methodology, known as the Phillips-Ladenburg reaction, can be directly applied to the synthesis of the target compound by using 4-(pentafluorosulfanyl)-1,2-phenylenediamine as the starting material. semanticscholar.org

The general reaction is as follows: 4-(Pentafluorosulfanyl)-1,2-phenylenediamine is reacted with a one-carbon electrophile, such as formic acid or an equivalent, which provides the C2 carbon of the benzimidazole ring. slideshare.net The reaction typically proceeds with the elimination of two molecules of water to form the fused heterocyclic system. nih.gov A variety of catalysts and reaction conditions, including acidic catalysts, microwave irradiation, and green methods, have been developed to promote this condensation, often resulting in high yields. thieme-connect.comrsc.org

| Reactant | Resulting Product | Typical Conditions |

|---|---|---|

| Formic Acid | This compound | Acid catalysis (e.g., mineral acids), heating. slideshare.net |

| Aldehydes (R-CHO) | 2-Substituted-5-(pentafluorosulfanyl)-1H-benzoimidazole | Various catalysts (e.g., NH₄Cl, MgCl₂·6H₂O), often in a suitable solvent like CHCl₃ or under solvent-free conditions. rsc.orgnih.gov |

| Carboxylic Acids (R-COOH) | 2-Substituted-5-(pentafluorosulfanyl)-1H-benzoimidazole | Acid catalysis (e.g., NH₄Cl), heating. semanticscholar.org |

This approach benefits from the modularity of benzimidazole synthesis, allowing for the preparation of a wide range of 2-substituted derivatives by simply varying the condensation partner. The synthesis of the required 4-SF₅-aniline precursors is also well-documented, making this a robust and feasible pathway. mdpi.com

Condensation Reactions with SF₅-Substituted Phenylenediamines

Cyclization with Carboxylic Acid Derivatives or Carbonyl Compounds

A fundamental and widely employed method for constructing the benzimidazole ring system is the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. In the context of this compound, this involves the reaction of 4-(pentafluorosulfanyl)benzene-1,2-diamine (B2907774) with a suitable one-carbon electrophile.

The key precursor, 4-(pentafluorosulfanyl)benzene-1,2-diamine, can be prepared from commercially available nitro-(pentafluorosulfanyl)benzenes. nih.gov The synthesis typically begins with the reduction of a nitro group positioned ortho to an amino group on a pentafluorosulfanyl-substituted benzene (B151609) ring. This reduction yields the required 1,2-diamine.

Once the 4-SF₅-substituted-o-phenylenediamine is obtained, it can be cyclized using various reagents. A common approach is the Phillips condensation, which utilizes a carboxylic acid under acidic conditions and heat. For instance, reacting the diamine with formic acid is a direct route to the parent this compound. Other carboxylic acids or their derivatives (e.g., anhydrides, esters, or acid chlorides) can be used to install a substituent at the 2-position of the benzimidazole ring. mdpi.com Similarly, condensation with aldehydes, followed by an oxidative cyclization, also yields 2-substituted benzimidazoles.

Table 1: Examples of Cyclization Reactions for SF₅-Benzimidazole Synthesis

| Diamine Precursor | C1 Source | Product | Typical Conditions |

|---|---|---|---|

| 4-(Pentafluorosulfanyl)benzene-1,2-diamine | Formic Acid | This compound | Reflux in dilute HCl |

| 4-(Pentafluorosulfanyl)benzene-1,2-diamine | Acetic Anhydride | 2-Methyl-5-(pentafluorosulfanyl)-1H-benzoimidazole | Reflux |

Palladium-Catalyzed Cross-Coupling Reactions for SF₅-Benzimidazole Precursors

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgnih.gov These methods are particularly valuable for synthesizing complex aromatic precursors required for SF₅-benzimidazoles, especially when direct functionalization is challenging. mdpi.comresearchgate.netlookchem.com

The synthesis of the key intermediate, 4-(pentafluorosulfanyl)benzene-1,2-diamine, or its precursors, can be achieved using these powerful reactions. For example, a halogenated SF₅-benzene derivative can be coupled with a nitrogen-containing nucleophile or another building block to assemble the desired substitution pattern before the final cyclization to form the benzimidazole ring. nih.govnih.gov

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstone palladium-catalyzed methods with broad applications in pharmaceutical and materials chemistry. mdpi.compreprints.org

The Suzuki-Miyaura coupling reaction facilitates the formation of C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. researchgate.net This can be applied to introduce the SF₅-aryl moiety onto a molecule that already contains the necessary diamine precursors or to functionalize a pre-existing halo-SF₅-aromatic ring which will later be converted to the diamine. nih.gov The reaction is known for its tolerance of a wide range of functional groups and generally mild reaction conditions. orgsyn.org

The Buchwald-Hartwig amination is a method for forming C-N bonds by coupling an amine with an aryl halide or triflate. This reaction is highly effective for synthesizing substituted anilines. For example, this approach could be used to construct a precursor like 3-amino-4-(pentafluorosulfanyl)aniline by selectively aminating a di-halogenated SF₅-benzene derivative. This powerful reaction provides a direct pathway to complex aniline (B41778) derivatives that are essential starting materials for substituted benzimidazoles. nih.govorgsyn.org

Table 2: Application of Palladium-Catalyzed Reactions for SF₅-Benzimidazole Precursors

| Reaction Type | Aryl Halide/Triflate | Coupling Partner | Catalyst/Ligand System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-4-(pentafluorosulfanyl)benzene | (2,3-Diaminophenyl)boronic acid | Pd(OAc)₂ / SPhos | Precursor to 5-(SF₅)-benzimidazole |

Post-Synthetic Functionalization of the this compound Scaffold

Once the this compound core is synthesized, further diversification can be achieved through post-synthetic functionalization. These modifications can target either the carbon atoms of the benzimidazole ring or the nitrogen atoms of the imidazole (B134444) moiety.

Substitution Reactions on the Benzimidazole Ring

Electrophilic aromatic substitution on the benzimidazole ring is influenced by the existing substituents. The imidazole part of the ring is electron-rich and generally directs electrophiles to the C4 and C7 positions. However, the potent electron-withdrawing nature and steric bulk of the pentafluorosulfanyl (SF₅) group at the C5 position significantly deactivates the benzene ring towards electrophilic attack. Therefore, forcing conditions are typically required for reactions like nitration or halogenation, and the substitution pattern will be directed by the combined electronic effects of the imidazole ring and the deactivating SF₅ group.

Alternatively, nucleophilic aromatic substitution can be a viable strategy if a suitable leaving group (e.g., a halogen) is present on the benzene ring, though this is less common for functionalizing the parent compound. rsc.org

Modifications at the 1H-Nitrogen Position

The nitrogen atom at the 1-position of the benzimidazole ring is nucleophilic and can be readily functionalized. N-alkylation is a common modification, typically achieved by treating the this compound with an alkyl halide in the presence of a base. The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetonitrile) is crucial for the reaction's success. This reaction allows for the introduction of a wide variety of alkyl and functionalized alkyl chains at the N1 position. The presence of the electron-withdrawing SF₅ group can increase the acidity of the N-H proton, potentially facilitating the deprotonation step.

Table 3: N1-Functionalization of this compound

| Reagent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 1-Methyl-5-(pentafluorosulfanyl)-1H-benzoimidazole |

| Benzyl bromide | NaH | THF | 1-Benzyl-5-(pentafluorosulfanyl)-1H-benzoimidazole |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjbphs.com These approaches are increasingly being applied to the synthesis of heterocyclic compounds, including benzimidazoles. mdpi.comijpdd.org

For the synthesis of this compound and its derivatives, green methodologies can be implemented at various stages. One key area is the use of microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. nih.gov For example, the condensation of 4-(pentafluorosulfanyl)benzene-1,2-diamine with aldehydes or carboxylic acids could be accelerated using microwave irradiation.

Table 4: Green Chemistry Strategies for SF₅-Benzimidazole Synthesis

| Green Approach | Application | Benefit |

|---|---|---|

| Microwave-Assisted Synthesis | Cyclocondensation to form the benzimidazole ring. | Reduced reaction time, increased yield, lower energy consumption. nih.gov |

| Use of Green Solvents | Using water or ethanol (B145695) for cyclization or N-alkylation. | Reduced toxicity and environmental impact. wjbphs.com |

| Recyclable Catalysts | Immobilized Pd catalysts for Suzuki or Buchwald-Hartwig reactions. | Minimized metal waste, reduced cost, simplified purification. ijpdd.org |

Sustainable Methodologies for Pentafluorosulfanylated Heterocycles

The synthesis of pentafluorosulfanylated heterocycles, including this compound, presents unique challenges due to the reactive nature of fluorinating agents and the often harsh conditions required for the introduction of the SF5 group. However, the principles of green chemistry are increasingly being applied to mitigate these challenges.

A plausible and commonly employed route to this compound involves a two-step process: the synthesis of the key intermediate, 4-(pentafluorosulfanyl)-1,2-phenylenediamine, followed by its cyclization to form the benzimidazole ring.

Synthesis of 4-(pentafluorosulfanyl)-1,2-phenylenediamine:

The precursor, 4-(pentafluorosulfanyl)aniline, is a critical starting material. Sustainable approaches to the synthesis of such anilines are an area of active research. One established method involves the oxidative fluorination of 4-aminophenyl disulfide. While effective, this method often employs hazardous fluorinating agents. More recent advancements focus on the development of safer and more sustainable fluorination protocols.

Once 4-(pentafluorosulfanyl)aniline is obtained, it undergoes nitration to yield 4-nitro-3-(pentafluorosulfanyl)aniline. The subsequent reduction of the nitro group affords the desired 4-(pentafluorosulfanyl)-1,2-phenylenediamine. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and relatively clean reduction method, with water often being the only byproduct. The efficiency and reusability of the catalyst are key factors in the sustainability of this step.

Cyclization to this compound:

With the 4-(pentafluorosulfanyl)-1,2-phenylenediamine in hand, the final step is the formation of the benzimidazole ring. This is typically achieved through condensation with a one-carbon synthon, such as formic acid or its derivatives.

Sustainable methodologies for this cyclization step focus on several key areas:

Use of Greener Solvents: Traditional methods often employ high-boiling and potentially toxic organic solvents. A shift towards more environmentally benign solvents like water or ethanol is a primary goal. The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, also presents a promising alternative. nih.gov

Catalysis: The use of catalysts can significantly improve reaction efficiency and reduce the need for harsh conditions. Mild and reusable catalysts are particularly desirable. For instance, ammonium (B1175870) chloride has been effectively used as a catalyst for the condensation of o-phenylenediamines with aldehydes in ethanol.

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. It can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields.

Atom Economy: The choice of the one-carbon source influences the atom economy of the reaction. Using reagents that result in the formation of benign byproducts, such as water, is preferred.

The following table summarizes various reaction conditions that can be applied to enhance the sustainability of the cyclization step.

| Parameter | Traditional Method | Sustainable Alternative | Benefit |

| Solvent | High-boiling organic solvents (e.g., DMF, nitrobenzene) | Water, Ethanol, Deep Eutectic Solvents | Reduced toxicity and environmental impact |

| Catalyst | Strong acids (e.g., polyphosphoric acid) | Ammonium chloride, reusable solid acids | Milder conditions, easier work-up, recyclability |

| Energy Source | Conventional heating (reflux) | Microwave irradiation | Reduced reaction time, energy savings |

| Byproducts | Potentially hazardous waste | Water | Benign byproduct |

Environmentally Conscious Synthetic Pathways

Developing an entirely environmentally conscious synthetic pathway for this compound requires a holistic approach, considering every step from the synthesis of the SF5-containing precursors to the final cyclization.

An environmentally conscious pathway would prioritize:

Safer Reagents: The development and use of less hazardous fluorinating agents for the initial introduction of the SF5 group is crucial. While still an area of intense research, the move away from highly toxic and difficult-to-handle reagents is a key objective.

Solvent-Free Reactions: Whenever possible, conducting reactions in the absence of a solvent (neat conditions) is highly desirable as it eliminates solvent-related waste and purification challenges. The condensation of o-phenylenediamines with aldehydes has been successfully carried out under solvent-free conditions.

One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure can significantly reduce waste, energy consumption, and the need for intermediate purification steps. A one-pot reductive cyclization of a nitro-substituted precursor could be an attractive strategy.

The table below outlines a hypothetical environmentally conscious pathway for the synthesis of this compound, incorporating principles of green chemistry.

| Step | Reaction | Environmentally Conscious Considerations |

| 1 | Synthesis of 4-(pentafluorosulfanyl)aniline | Utilization of newer, safer fluorinating agents; process optimization to maximize yield and minimize byproducts. |

| 2 | Nitration | Use of solid acid catalysts to replace corrosive liquid acids; optimization of reaction conditions to improve regioselectivity. |

| 3 | Reduction | Catalytic hydrogenation with a recyclable catalyst (e.g., Pd/C) in a green solvent (e.g., ethanol or water). |

| 4 | Cyclization | One-pot condensation with a suitable one-carbon source (e.g., formic acid or an aldehyde) using a mild, reusable catalyst in an environmentally benign solvent or under solvent-free conditions, potentially with microwave assistance. |

By integrating these sustainable and environmentally conscious methodologies, the synthesis of this compound and its derivatives can be made more efficient, safer, and with a reduced environmental footprint, aligning with the modern principles of green chemistry.

Chemical Reactivity and Transformations of 5 Pentafluorosulfanyl 1h Benzoimidazole

Reactivity of the Benzimidazole (B57391) Nucleus

The benzimidazole ring system possesses a rich reaction chemistry, which is significantly modulated by the presence of the strongly electron-withdrawing SF₅ group. This substituent deactivates the benzene (B151609) portion of the nucleus towards electrophilic attack while activating it for potential nucleophilic substitution. Concurrently, it influences the acidity and reactivity of the imidazole (B134444) N-H site.

Electrophilic Aromatic Substitution Reactions

The pentafluorosulfanyl group is one of the most powerful electron-withdrawing groups, comparable to a nitro group, with a Hammett constant (σₚ) of +0.68. nih.gov This strong deactivating effect makes electrophilic aromatic substitution (SₑAr) on the benzene ring of 5-(pentafluorosulfanyl)-1H-benzoimidazole challenging. In general, electrophilic attack on the benzimidazole ring occurs preferentially on the benzene moiety at positions 4, 5, 6, and 7. For 5-substituted benzimidazoles, nitration typically yields a mixture of 4-nitro and 6-nitro derivatives. However, the potent deactivating nature of the SF₅ group at position 5 would direct incoming electrophiles primarily to the 6-position (meta to the SF₅ group), and to a lesser extent, the 4-position. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions, and yields are expected to be low due to the deactivated nature of the ring.

Nucleophilic Additions and Substitutions

The electron-deficient nature of the aromatic ring, induced by the SF₅ group, renders it susceptible to nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group is present on the ring. While the parent this compound lacks a leaving group on the benzene portion, derivatives such as a hypothetical 6-halo-5-(pentafluorosulfanyl)-1H-benzoimidazole would be highly activated towards displacement of the halide by nucleophiles. Studies on analogous compounds, like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated that the fluorine atom can be readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov Similarly, the nitro group in para- and meta-nitro-(pentafluorosulfanyl)benzene can be substituted by alkoxides and thiolates. acs.orgnih.gov

Another important class of reaction is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile attacks a carbon atom bearing a hydrogen atom. This reaction is efficient on electron-deficient aromatics and has been successfully applied to nitro-(pentafluorosulfanyl)benzenes with various carbon, oxygen, and nitrogen nucleophiles. beilstein-journals.orgnih.gov This suggests that this compound could potentially undergo VNS reactions at positions ortho or para to the deactivating group, although the directing effects of the fused imidazole ring would also play a crucial role.

Within the imidazole portion of the molecule, nucleophilic substitution is less common unless an activating group is present at the C2 position. For instance, 2-chlorobenzimidazoles can undergo nucleophilic substitution, but this requires prior functionalization of the target molecule. ijdrt.com

Functionalization at the N-H Site of the Benzimidazole Ring

The N-H proton of the imidazole ring is acidic and can be readily removed by a base, allowing for functionalization at the nitrogen atom. The strong electron-withdrawing effect of the SF₅ group is expected to increase the acidity of the N-H proton compared to unsubstituted benzimidazole, thereby facilitating its deprotonation.

A variety of standard procedures can be employed for the N-alkylation and N-acylation of the benzimidazole ring. lookchem.comnih.gov Treatment with a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl or acyl halide, is a common and effective method. beilstein-journals.org Phase-transfer catalysis in aqueous basic media has also been shown to be an efficient strategy for the N-alkylation of benzimidazoles. lookchem.com Given the enhanced acidity of the N-H proton, these reactions are expected to proceed efficiently for this compound.

| Reaction Type | Reagents and Conditions | Product Type | Applicability Notes |

|---|---|---|---|

| N-Alkylation | 1. NaH, THF/DMF 2. R-X (X = Cl, Br, I) | N-Alkyl-5-(pentafluorosulfanyl)-1H-benzoimidazole | Highly general method for primary and secondary alkyl halides. beilstein-journals.org |

| N-Acylation | 1. NaH, THF/DMF 2. RCOCl or (RCO)₂O | N-Acyl-5-(pentafluorosulfanyl)-1H-benzoimidazole | Efficient method using acid chlorides or anhydrides. |

| N-Arylation | Aryl halide, Cu or Pd catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | N-Aryl-5-(pentafluorosulfanyl)-1H-benzoimidazole | Requires transition-metal catalysis (e.g., Ullmann or Buchwald-Hartwig conditions). |

| Michael Addition | α,β-Unsaturated carbonyl/nitrile, Basic catalyst | N-Substituted propionate/propionitrile derivative | Base-catalyzed conjugate addition to electron-deficient alkenes. |

Reactions Involving the Pentafluorosulfanyl (SF₅) Group

The SF₅ group itself is generally considered a stable spectator in most organic transformations due to the strength of the sulfur-fluorine bonds.

Stability of the SF₅ Group Under Reaction Conditions

Aryl pentafluorosulfanyl compounds are renowned for their high thermal and chemical stability. nih.gov The SF₅ group is resistant to strong acids, bases, oxidants, and reductants under conditions typically employed for the functionalization of the aromatic ring. For instance, it remains intact during nitration, halogenation, metal-catalyzed cross-coupling reactions, and nucleophilic substitutions that modify other parts of the molecule. nih.govresearchgate.net This robustness is a key property that allows the SF₅ group to be carried through multi-step syntheses without degradation, making it a reliable substituent for tuning molecular properties. acs.orgresearchgate.net

Influence of SF₅ on Neighboring Reactivity

The primary influence of the SF₅ group on the reactivity of adjacent atoms and functional groups is electronic. As a potent electron-withdrawing group, it significantly lowers the electron density of the benzimidazole ring system. This has several consequences:

Deactivation of SₑAr: As discussed in section 3.1.1, the benzene ring is strongly deactivated towards electrophilic attack.

Activation of SₙAr: The ring is activated for nucleophilic aromatic substitution, should a leaving group be present (Section 3.1.2).

Increased Acidity: It increases the acidity of the N-H proton of the imidazole ring (Section 3.1.3), facilitating reactions at this site.

Modification of pKa: The basicity of the imine-type nitrogen (N3) in the imidazole ring is reduced due to electron withdrawal, which will affect the pKa of the protonated benzimidazole.

The steric bulk of the SF₅ group, which is larger than a trifluoromethyl (CF₃) group but smaller than a tert-butyl group, can also play a role in directing the regioselectivity of reactions by hindering access to the adjacent positions (C4 and C6). nih.gov

| Substituent | Hammett Constant (σₚ) | Hansch Lipophilicity Parameter (π) | Key Influence on Reactivity |

|---|---|---|---|

| -SF₅ | 0.68 | 1.23 | Strong electron withdrawal, high stability, moderate steric hindrance. nih.gov |

| -CF₃ | 0.53 | 0.88 | Strong electron withdrawal, high stability. nih.gov |

| -NO₂ | 0.78 | -0.28 | Very strong electron withdrawal, can act as a leaving group in SₙAr. acs.org |

| -H | 0.00 | 0.00 | Baseline for comparison. |

Catalyzed Transformations

Palladium-Catalyzed Coupling Reactions (e.g., C-C, C-N bond formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and it is anticipated that this compound can serve as a substrate in these transformations. The reactivity would likely involve either the N-H bond of the imidazole ring or a functionalized version of the benzimidazole, for instance, a halogenated derivative.

C-N Bond Formation:

The Buchwald-Hartwig amination is a key method for forming C-N bonds. researchgate.net In reactions involving benzimidazole derivatives, the N-H bond of the imidazole ring can react with aryl halides or pseudohalides in the presence of a palladium catalyst and a base. For this compound, this would lead to N-arylated products. The general conditions for such reactions on a 5-substituted benzimidazole are illustrated in the table below, based on analogous transformations. researchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Benzimidazole Derivatives

| Entry | Aryl Halide/Pseudohalide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-(Methylsulfonyl)aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | ~91 (conversion) |

Data is inferred from reactions on similar benzimidazole substrates and may not represent actual results for this compound.

C-C Bond Formation:

For C-C bond formation, a halogenated precursor, such as a bromo- or iodo-substituted this compound, would likely be required. This derivative could then participate in reactions like the Suzuki-Miyaura, Heck, or Sonogashira couplings.

The Suzuki-Miyaura coupling would involve the reaction of the halogenated benzimidazole with a boronic acid or ester. nih.govmdpi.com Given the strong electron-withdrawing nature of the SF₅ group, the C-X bond would be activated towards oxidative addition to the palladium(0) catalyst.

The Heck reaction would enable the formation of a C-C bond with an alkene. mdpi.comnih.gov The electron-deficient nature of the aromatic ring should facilitate this transformation.

The Sonogashira coupling , reacting the halogenated benzimidazole with a terminal alkyne, would provide access to alkynyl-substituted benzimidazoles. rsc.org

Table 2: Plausible Palladium-Catalyzed C-C Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME |

| Heck | Alkene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF |

This table represents typical conditions for these reactions on analogous aryl halides and does not represent specific experimental data for this compound derivatives.

Cyclization and Rearrangement Pathways

While no specific cyclization or rearrangement pathways for this compound have been detailed in the available literature, the benzimidazole scaffold is known to undergo such transformations under certain conditions.

Cyclization Reactions:

Intramolecular cyclization reactions could be envisaged if a suitable functional group is introduced onto the benzimidazole core. For instance, a substituent at the N-1 position with a terminal reactive site could lead to the formation of fused ring systems. While not a direct reaction of the title compound, silver-promoted intramolecular cyclization has been reported for other SF₅-containing molecules, suggesting that metal-promoted cyclizations could be a viable strategy. researchgate.net

Rearrangement Pathways:

Rearrangements of the benzimidazole ring itself are not common due to its aromatic stability. However, rearrangements of substituents on the benzimidazole ring can occur. For example, N-substituted benzimidazoles can sometimes undergo rearrangement under thermal or acidic conditions. The strong electron-withdrawing SF₅ group would likely influence the electronic properties of the benzimidazole system and could potentially impact the feasibility and outcome of such rearrangements.

Further research is required to explore the specific catalyzed transformations, as well as the cyclization and rearrangement pathways, of this compound to fully understand its chemical reactivity and potential applications in synthesis.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 5-(Pentafluorosulfanyl)-1H-benzoimidazole, providing detailed information about the hydrogen, carbon, fluorine, and nitrogen atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the benzimidazole (B57391) ring system. The powerful electron-withdrawing nature of the pentafluorosulfanyl group significantly influences the chemical shifts of the aromatic protons.

Aromatic Protons: The benzene (B151609) portion of the benzimidazole ring contains three protons (H-4, H-6, and H-7). The proton at the C-4 position is anticipated to appear as a singlet or a narrow doublet at the most downfield position in the aromatic region due to its proximity to the SF₅ group. The H-6 and H-7 protons would likely appear as doublets, with their chemical shifts influenced by both the fused imidazole (B134444) ring and the SF₅ substituent.

Imidazole Ring Protons: The proton at the C-2 position (H-2) typically appears as a sharp singlet further downfield, characteristic of its position between two nitrogen atoms. The N-H proton of the imidazole ring is expected to produce a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding. nih.govbeilstein-journals.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

|---|---|---|---|

| N-H | Variable (broad) | s | N/A |

| H-2 | > 8.0 | s | N/A |

| H-4 | 7.8 - 8.0 | s or d | ~1-2 Hz |

| H-6 | 7.6 - 7.8 | d | ~8-9 Hz |

| H-7 | 7.5 - 7.7 | d | ~8-9 Hz |

Note: These are predicted values based on the analysis of benzimidazole and substituted derivatives.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The presence of the electronegative SF₅ group and the heterocyclic imidazole ring results in a wide range of chemical shifts. Due to the tautomerism in N-unsubstituted benzimidazoles, the signals for C-4/C-7 and C-5/C-6 can appear as averaged and isochronous in certain solvents, complicating assignments. nih.govmdpi.com However, the C-5 substituent breaks this symmetry.

Aromatic Carbons: The carbon atom directly attached to the SF₅ group (C-5) is expected to show a significant downfield shift. Furthermore, this signal may exhibit coupling to the fluorine atoms of the SF₅ group (¹JC-F). The other carbons of the benzene ring (C-4, C-6, C-7, C-3a, C-7a) will have their chemical shifts modulated by the SF₅ substituent.

Imidazole Ring Carbons: The C-2 carbon, situated between two nitrogen atoms, is typically observed at a downfield position (~140-150 ppm). The bridgehead carbons, C-3a and C-7a, resonate at distinct chemical shifts due to the asymmetric substitution on the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted δ (ppm) |

|---|---|

| C-2 | ~142 |

| C-3a | ~135 |

| C-4 | ~115 |

| C-5 | ~148 |

| C-6 | ~125 |

| C-7 | ~120 |

| C-7a | ~140 |

Note: Predicted values are based on general data for substituted benzimidazoles. mdpi.comnih.gov

¹⁹F NMR is the most definitive technique for characterizing the pentafluorosulfanyl group. The SF₅ group typically displays a characteristic A₄B spin system, arising from the four equatorial fluorine atoms (Fₑ) and one apical fluorine atom (Fₐ). nih.govnih.gov

Signal Pattern: The spectrum is expected to show two distinct signals:

A doublet corresponding to the four magnetically equivalent equatorial fluorine atoms.

A quintet (or pentet) corresponding to the single apical fluorine atom.

Chemical Shifts and Coupling: The apical fluorine usually resonates at a higher chemical shift (more downfield) than the equatorial fluorines. The coupling constant between the apical and equatorial fluorines (JFₐ-Fₑ) is typically in the range of 140-160 Hz. nih.govacs.org

Table 3: Characteristic ¹⁹F NMR Parameters for an Aryl-SF₅ Group

| Fluorine Nuclei | Predicted δ (ppm) | Multiplicity | JF-F (Hz) |

|---|---|---|---|

| 4 F (equatorial) | 60 - 70 | d | ~150 |

| 1 F (apical) | 80 - 90 | quintet | ~150 |

Note: Chemical shifts are relative to a standard like CFCl₃.

¹⁵N NMR spectroscopy can differentiate between the two nitrogen environments in the imidazole ring. In solution, fast proton transfer (tautomerism) between N-1 and N-3 can lead to a single, averaged ¹⁵N signal. nih.govbeilstein-journals.org However, if the tautomerism is slow on the NMR timescale (e.g., in certain solvents or at low temperatures), two distinct signals can be observed, corresponding to the pyrrole-like (-NH-) and pyridine-like (-N=) nitrogen atoms. The specific chemical shifts provide insight into the electronic structure and hydrogen-bonding interactions of the nitrogen centers.

Solid-state NMR (ssNMR) is particularly valuable for studying benzimidazole derivatives. In the solid state, molecular motions are restricted, and the prototropic tautomerism between N-1 and N-3 is often suppressed. nih.govresearchgate.net This allows for the unambiguous observation of distinct ¹³C and ¹⁵N signals for atoms that would be equivalent in solution (e.g., C-4 vs. C-7). Furthermore, ¹⁹F solid-state NMR can provide information on the orientation and dynamics of the SF₅ group within the crystal lattice. researchgate.netnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are employed to obtain high-resolution spectra of the solid material.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. The resulting spectra feature characteristic bands that correspond to specific functional groups and bonds.

The IR spectrum of this compound is expected to show:

N-H Stretching: A broad absorption band in the region of 3000-3400 cm⁻¹, characteristic of the N-H group involved in intermolecular hydrogen bonding. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=N and C=C Stretching: Absorptions in the 1450-1650 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the fused ring system. researchgate.net

S-F Stretching: The most intense and characteristic bands for the SF₅ group are the strong S-F stretching vibrations, which are typically found in the 800-950 cm⁻¹ region.

Table 4: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (H-bonded) | 3000 - 3400 | Medium, Broad |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| C=C / C=N ring stretch | 1450 - 1650 | Medium to Strong |

| S-F stretches | 800 - 950 | Strong |

Note: Predicted values based on data for benzimidazole and aryl-SF₅ compounds. researchgate.netchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular weight, confirming the elemental composition of the molecule.

For this compound (C₇H₅F₅N₂S), the expected monoisotopic mass is approximately 244.0094 Da. The observation of a molecular ion peak (M⁺) at this value in the mass spectrum would confirm the compound's identity.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzimidazole derivatives involve the cleavage of the imidazole ring. journalijdr.comnih.govacs.org For this specific compound, characteristic fragmentation would likely involve the sequential loss of fluorine atoms or the cleavage of the C-S bond, leading to fragments corresponding to the benzimidazole cation or the SFₙ⁺ fragments.

Table 2: Expected Mass Spectrometry Data for this compound

| Measurement | Expected Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₅F₅N₂S | --- |

| Monoisotopic Mass | ~244.0094 Da | Confirms elemental composition |

| Molecular Ion (M⁺) | m/z ~244 | Confirms molecular weight |

This table is generated based on the compound's chemical formula and established fragmentation patterns for related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of conjugated systems and chromophores. The benzimidazole ring system is a known chromophore that exhibits characteristic absorption maxima in the UV region. semanticscholar.org

Unsubstituted benzimidazole typically shows two main absorption bands around 243 nm and 278 nm. semanticscholar.org The introduction of substituents on the benzene ring can cause a shift in these absorption maxima (λ_max). The pentafluorosulfanyl group is a potent electron-withdrawing group, which is expected to modulate the electronic structure of the benzimidazole chromophore. ube.es This substitution could lead to a bathochromic (red shift) or hypsochromic (blue shift) effect on the π→π* transitions, providing insight into the electronic interaction between the SF₅ group and the aromatic system. mdpi.comacs.orgnih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λ_max (nm) | Chromophore |

|---|---|---|

| π→π* | ~240-250 | Benzimidazole Ring |

This table is generated based on the known spectral data of benzimidazole and the expected electronic effects of the SF₅ substituent.

X-ray Crystallography for Solid-State Molecular Structure

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not available, the structure can be reliably predicted based on extensive studies of other aromatic compounds containing the SF₅ group. researchgate.netst-andrews.ac.uk

The geometry around the sulfur atom in the SF₅ group is consistently found to be a slightly distorted octahedron. researchgate.net It features four equatorial S-F bonds (S-F_eq) and one axial S-F bond (S-F_ax). The S-F_ax bond is typically slightly longer than the S-F_eq bonds. researchgate.net The benzimidazole ring system is expected to be largely planar. Intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group and weak C-H···F interactions, are likely to play a significant role in the crystal packing. nih.govethz.ch

Table 4: Typical Bond Parameters for Aryl-SF₅ Compounds

| Bond/Angle | Typical Value | Description |

|---|---|---|

| S-F_axial (Å) | 1.58 - 1.62 | Axial Sulfur-Fluorine bond length researchgate.net |

| S-F_equatorial (Å) | 1.56 - 1.58 | Equatorial Sulfur-Fluorine bond length researchgate.net |

| C_aryl-S (Å) | ~1.82 | Aromatic Carbon-Sulfur bond length researchgate.net |

This table is generated based on published crystallographic data for structurally related aromatic SF₅ compounds.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity. For a novel compound like 5-(pentafluorosulfanyl)-1H-benzoimidazole, these theoretical investigations would provide the first insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons.

A typical study would employ a functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) to find the ground-state optimized geometry. This calculation would yield precise bond lengths, bond angles, and dihedral angles. The presence of the highly electronegative SF₅ group would be expected to significantly shorten the C-S bond and influence the geometry of the benzimidazole (B57391) ring through strong inductive and resonance effects. The planarity of the benzimidazole ring might be distorted, and intermolecular interactions in a crystal lattice would be heavily influenced by the fluorine atoms.

Table 1: Representative DFT-Calculated Geometrical Parameters (Hypothetical Data) This table is a hypothetical representation of what DFT results would look like. No published data exists for this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| S-F(ax) | Value | F(ax)-S-F(eq) | Value |

| S-F(eq) | Value | F(eq)-S-F(eq) | Value |

| C-S | Value | C-S-F(eq) | Value |

| C-N | Value | N-C-N | Value |

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity. For this compound, the potent electron-withdrawing SF₅ group would be expected to significantly lower the energies of both the HOMO and LUMO, potentially leading to a large energy gap and a chemically stable molecule. Analysis would show the HOMO localized on the benzimidazole ring and the LUMO potentially having significant contributions from the SF₅ group.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface map illustrates the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack.

In an ESP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the fluorine atoms of the SF₅ group would create a region of strong negative potential, while the hydrogen atom on the imidazole (B134444) nitrogen (N-H) would be a site of positive potential.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the characterization and identification of a synthesized compound by comparing theoretical spectra to experimental ones.

¹H, ¹³C, ¹⁵N, and ¹⁹F NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts (δ) for different nuclei.

¹⁹F NMR: The SF₅ group would produce a characteristic ¹⁹F NMR spectrum, typically consisting of two signals: a quintet for the four equatorial fluorine atoms and a triplet for the single axial fluorine atom, due to spin-spin coupling. The chemical shifts would be highly sensitive to the electronic environment.

¹H and ¹³C NMR: The strong electron-withdrawing nature of the SF₅ group would cause significant downfield shifts (higher ppm values) for the protons and carbons on the attached benzene (B151609) ring compared to unsubstituted benzimidazole.

Table 2: Representative Predicted NMR Chemical Shifts (Hypothetical Data) This table is a hypothetical representation of what NMR prediction results would look like. No published data exists for this compound.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹⁹F | F (axial) | Value |

| ¹⁹F | F (equatorial) | Value |

| ¹H | Aromatic | Value |

| ¹³C | Aromatic (C-S) | Value |

Vibrational Frequency Calculations (IR, Raman)

Theoretical calculations can predict the vibrational frequencies that correspond to the absorption bands in an Infrared (IR) spectrum and the scattering peaks in a Raman spectrum. Each calculated frequency corresponds to a specific normal mode of vibration, such as bond stretching or bending.

For this compound, the calculations would predict intense vibrational modes associated with the S-F bonds, in addition to the characteristic vibrations of the benzimidazole ring (e.g., C=N stretching, C-H bending). Comparing the computed frequencies (often scaled by a factor to correct for systematic errors) with experimental spectra is a powerful method for confirming the molecular structure.

UV-Vis Spectral Predictions

A theoretical investigation of the UV-Vis spectrum for this compound would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). This computational method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands in the UV-Vis spectrum.

The calculations would likely involve:

Optimization of the ground state geometry of the molecule.

Calculation of the vertical excitation energies to the first several excited states.

Analysis of the molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO transitions).

A hypothetical data table for such predicted spectral data would resemble the following:

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

This table represents a template for data that would be generated from specific computational studies, which are currently unavailable for this compound.

Reactivity Indices and Reaction Mechanism Investigations

Fukui functions are central to Conceptual Density Functional Theory and are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from changes in the electron density as electrons are notionally added or removed.

The analysis would involve calculating the Fukui indices (fk+ for nucleophilic attack, fk- for electrophilic attack, and fk0 for radical attack) for each atom in this compound. The atoms with the highest values for each index are predicted to be the most susceptible to the corresponding type of attack. This allows for a detailed understanding of the molecule's chemical behavior in reactions.

To investigate a specific chemical reaction involving this compound, computational chemists would map its potential energy surface (PES). This involves calculating the energy of the system as the geometries of the reactants change along a reaction coordinate.

Key features of the PES that would be identified include:

Local minima: Corresponding to stable reactants, intermediates, and products.

Saddle points: Corresponding to transition states.

By mapping the lowest energy path between reactants and products, the activation energy and the reaction mechanism can be elucidated. This is a computationally intensive process that provides critical insights into the feasibility and kinetics of a reaction.

Conformational Analysis and Tautomerism Studies

The pentafluorosulfanyl (SF₅) group is known for its significant steric bulk and unique electronic properties. A conformational analysis of this compound would focus on the rotation of the SF₅ group around the C-S bond.

Computational methods would be used to calculate the rotational energy barrier, which is the energy required to rotate the SF₅ group from its most stable (lowest energy) conformation to its least stable (highest energy) conformation. This analysis would reveal the degree of rotational freedom and how steric hindrance from the adjacent part of the benzimidazole ring influences the preferred orientation of the SF₅ group.

Benzimidazole and its derivatives can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. For this compound, this equilibrium involves the proton residing on either N1 or N3.

Computational studies would:

Calculate the relative energies of the two tautomers to determine which is more stable.

Model the transition state for the intramolecular proton transfer.

Determine the energy barrier for tautomerization.

Solvent effects are often included in these calculations, as they can significantly influence the position of the tautomeric equilibrium. These studies are crucial for understanding the molecule's behavior in different chemical environments.

Role in Chemical Synthesis and Molecular Design

Building Block in Complex Molecular Architectures

5-(Pentafluorosulfanyl)-1H-benzoimidazole serves as a foundational building block for constructing more complex molecules. Its structure offers multiple points for chemical modification, allowing for its incorporation into a diverse range of larger, more functional architectures.

The benzimidazole (B57391) core is a "privileged" structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds. sci-hub.semdpi.comnih.gov The introduction of an SF₅ group onto this scaffold creates a unique building block for generating novel SF₅-containing heterocycles. General synthetic strategies for producing aryl-SF₅ compounds are applicable for the synthesis of this and related molecules. One established method involves the oxidative fluorination of aromatic disulfides or thiols. nih.gov Another approach is the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to an alkyne system, followed by a cyclization reaction, a strategy successfully used to create 2-SF₅-(aza)indoles. nih.gov

The synthesis of the benzimidazole ring system itself is typically achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govnih.govsemanticscholar.org Therefore, the synthesis of this compound would likely proceed through a precursor such as 4-(pentafluorosulfanyl)-1,2-diaminobenzene. The functionalization of the benzimidazole ring, for example at the nitrogen atoms, allows for the creation of tethered heterocyclic scaffolds and linked compounds, which can be of interest as potential DNA binding agents. sci-hub.se

The this compound structure is an ideal scaffold for developing novel chemical entities (NCEs). mdpi.comnih.gov The benzimidazole core provides a rigid framework with well-defined vectors for substitution, while the SF₅ group imparts a unique set of properties that can be exploited in rational drug design. nih.govnih.govrsc.org The SF₅ group has been successfully used as a bioisostere in medicinal chemistry to enhance the properties of known bioactive molecules. ox.ac.uksoton.ac.ukresearchgate.net For instance, its incorporation into new meta-diamide insecticides resulted in compounds with high insecticidal activity. nih.govresearchgate.net Similarly, replacing other functional groups with an SF₅ moiety in analogues of disease-modifying anti-rheumatic drugs (DMARDs) led to improved inhibition of the target enzyme, human dihydroorotate (B8406146) dehydrogenase. ox.ac.uk This demonstrates the utility of using an SF₅-functionalized scaffold, such as this compound, as a starting point for discovering new chemical entities with potentially enhanced biological activity or improved physicochemical profiles. nih.govox.ac.uk

Strategies for Modulating Molecular Properties

The incorporation of the SF₅ group is a deliberate strategy to modulate the properties of the parent benzimidazole molecule in a predictable manner. By understanding the specific influence of this group, chemists can design molecules with characteristics tailored for specific applications. nih.govrsc.org

The pentafluorosulfanyl group profoundly alters the electronic and steric profile of the benzimidazole ring. nih.govnih.gov It is one of the most electronegative and strongly electron-withdrawing groups used in organic chemistry, with a Hammett constant (σp = 0.68) greater than that of the more common trifluoromethyl (CF₃) group (σp = 0.53). nih.gov This strong electron-withdrawing nature can significantly influence the acidity (pKa) of the benzimidazole N-H protons and affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. nih.govnih.govrowansci.com

Sterically, the SF₅ group has a distinct octahedral geometry and a volume (55.4 ų) that is intermediate between a trifluoromethyl group (34.6 ų) and a tert-butyl group (76.9 ų). nih.gov This specific size and shape can be leveraged to confer selectivity in ligand-receptor interactions. nih.gov Furthermore, the SF₅ group is highly lipophilic, with a Hansch parameter (π = 1.23) greater than that of the CF₃ group (0.88), which can enhance a molecule's ability to permeate cell membranes. nih.govrowansci.com

Table 1: Comparison of Physicochemical Properties of Selected Functional Groups

| Property | SF₅ Group | CF₃ Group | tert-Butyl Group | Reference |

|---|---|---|---|---|

| Hammett Constant (σp) | 0.68 | 0.53 | -0.20 | nih.gov |

| Hansch Lipophilicity Parameter (π) | 1.23 | 0.88 | 1.98 | nih.gov |

| Volume (ų) | 55.4 | 34.6 | 76.9 | nih.gov |

The distinct properties imparted by the SF₅ group allow for the rational design of functional molecules built upon the this compound scaffold. nih.govrsc.org For example, in medicinal chemistry, the enhanced lipophilicity and metabolic stability associated with the SF₅ group can be used to improve the pharmacokinetic profile of a drug candidate. nih.govnih.govrowansci.com The group's strong electron-withdrawing effect can be used to tune the electronics of a conjugated system, a strategy employed in designing materials for optoelectronic applications. rsc.org The unique steric profile can be used to probe or selectively block binding sites in enzymes or receptors that cannot be achieved with smaller or more flexible functional groups. nih.gov Therefore, by starting with the 5-SF₅-benzoimidazole core, chemists can strategically add other functional groups to create molecules with a desired combination of stability, permeability, electronic character, and biological activity. nih.govrsc.org

Development of Synthetic Methodologies for SF₅-Containing Compounds

The broader application of SF₅-containing compounds, including this compound, has historically been limited by the challenging nature of their synthesis. nih.govresearchgate.netchemrxiv.org However, significant progress has been made in developing more accessible and efficient synthetic methodologies. nih.govchemrxiv.orgnih.gov

Key strategies for the introduction of the SF₅ group onto aromatic and heterocyclic rings include:

Oxidative Fluorination : This is a traditional method that typically involves the reaction of aryl disulfides (Ar-S-S-Ar) or thiols (Ar-SH) with fluorinating agents. The process often proceeds through an Ar-SF₄Cl intermediate, which is then converted to the final Ar-SF₅ product. nih.gov

Radical Addition of SF₅Cl : This method involves the addition of pentafluorosulfanyl chloride (SF₅Cl) across a double or triple bond. For heterocycle synthesis, this can be followed by an intramolecular cyclization to form the desired ring system, as demonstrated in the synthesis of SF₅-substituted indoles. nih.gov

Direct Pentafluorosulfanylation : More recent advancements have focused on the direct and high-yielding installation of the SF₅ group. One such method employs a combination of onium halides and silver(II) fluoride (B91410) (AgF₂) to achieve the single-step conversion of various thiophenol derivatives to their corresponding SF₅ compounds under significantly enhanced conditions. chemrxiv.orgchemrxiv.org This approach offers a more practical and potentially scalable route to a wide range of SF₅-containing building blocks. chemrxiv.org

These evolving synthetic methods are crucial for making complex scaffolds like this compound more readily available to researchers, thereby facilitating their use in the design and discovery of new functional molecules. nih.govchemrxiv.orgnih.gov

Table 2: Overview of Synthetic Methodologies for Aryl-SF₅ Compounds

| Methodology | Typical Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|---|

| Oxidative Fluorination | Aryl disulfide or thiol | F₂ or other fluorinating agents | A multi-step process often involving harsh conditions to oxidize the sulfur and introduce fluorine atoms. | nih.govchemrxiv.org |

| Radical Addition & Cyclization | Substituted alkynes or alkenes | SF₅Cl, radical initiator | A radical-based addition of the SF₅ group to a π-system, which can be followed by a cyclization step to form a heterocycle. | nih.gov |